molecular formula C20H24N2O7 B11162458 methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate

methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate

Cat. No.: B11162458
M. Wt: 404.4 g/mol
InChI Key: XGEYVYIKSGOIGX-UHFFFAOYSA-N
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Description

Methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate is a synthetic small-molecule derivative characterized by a spirocyclic chromene-piperidinone core conjugated to a glycine methyl ester via an acetyloxy linker. Its molecular formula is C19H22N2O7 (derived from the parent acid in and with additional glycine methyl ester substituents).

Key structural features include:

  • A spiro[chromene-2,4'-piperidin]-4-one scaffold, which confers rigidity and stereochemical complexity.
  • A 1'-acetyl group on the piperidine ring, likely enhancing metabolic stability.
  • An acetyloxy-glycine methyl ester side chain, which may improve solubility and bioavailability compared to the parent carboxylic acid .

Properties

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]acetate

InChI

InChI=1S/C20H24N2O7/c1-13(23)22-7-5-20(6-8-22)10-16(24)15-4-3-14(9-17(15)29-20)28-12-18(25)21-11-19(26)27-2/h3-4,9H,5-8,10-12H2,1-2H3,(H,21,25)

InChI Key

XGEYVYIKSGOIGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate typically involves multiple steps. One common approach is the condensation of a chromene derivative with a piperidine derivative, followed by acetylation and glycine esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The acetyl and glycine ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate involves its interaction with molecular targets such as enzymes and receptors. The chromene and piperidine moieties can bind to active sites, modulating the activity of these targets. The acetyl and glycine ester groups may also play roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing primarily in side-chain modifications and functional groups. Below is a systematic comparison:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability
Methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate C19H22N2O7 390.39 g/mol Glycine methyl ester Likely soluble in DMSO; stable at 2–8°C*
[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid (Parent acid, CAS 924740-45-4) C17H19NO6 333.34 g/mol Free carboxylic acid Soluble in DMSO; stable at 2–8°C
2-[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-methoxyethyl)acetamide (CAS 1014104-44-9) C20H26N2O6 390.43 g/mol 2-Methoxyethylamide No published data
1'-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 142800-69-9) C15H17NO4 275.30 g/mol Hydroxyl group (no side chain) Likely lower solubility due to polarity

Notes:

  • The 2-methoxyethylamide analog (CAS 1014104-44-9) introduces a bulkier, hydrogen-bonding substituent, which may alter target binding kinetics compared to the glycine ester .
  • The simplified analog (CAS 142800-69-9) lacks the acetyloxyacetic acid side chain entirely, likely diminishing its interaction with charged or polar enzyme active sites .

Biological Activity

Methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate is a synthetic compound that belongs to the class of spirochromene derivatives. These compounds have garnered attention due to their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N5O5C_{26}H_{27}N_{5}O_{5} with a molecular weight of 489.5 g/mol. The compound features a complex spiro structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC26H27N5O5
Molecular Weight489.5 g/mol
CAS Number1040708-72-2

Anticancer Activity

Recent studies have indicated that spirochromene derivatives exhibit significant anticancer activity. For instance, a study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the micromolar range, indicating potent antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research showed that it significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Study on Anticancer Activity

A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus using a disk diffusion method. The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 50 µg/disk, confirming its potential as an antimicrobial agent.

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